
3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Mécanisme D'action
3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the neuron. This blockade of the NMDA receptor results in the inhibition of long-term potentiation (LTP), a process that is critical for the formation of new memories. 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to block the development of central sensitization, a process that contributes to the development of chronic pain.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of LTP, the prevention of central sensitization, and the reduction of excitotoxicity in the brain. It has also been shown to have anticonvulsant effects and to protect against ischemic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its selectivity for the NMDA receptor, which allows for more precise manipulation of this receptor compared to other non-selective antagonists. However, 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has some limitations, including its relatively low potency and the fact that it only blocks a subset of NMDA receptors.
Orientations Futures
There are several future directions for research on 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide, including the development of more potent and selective NMDA receptor antagonists, the investigation of the role of the NMDA receptor in other physiological and pathological conditions, and the exploration of the potential therapeutic applications of NMDA receptor antagonists in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide and other NMDA receptor antagonists.
Méthodes De Synthèse
The synthesis of 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide involves several steps, including the reaction of cyclopentylmagnesium bromide with 1-methyl-4-piperidone, followed by the addition of propanoyl chloride to form 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide. The purity of 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of the NMDA receptor in various physiological and pathological conditions, such as synaptic plasticity, learning and memory, pain perception, and neurodegenerative disorders. 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has also been used to investigate the mechanisms of action of other drugs that target the NMDA receptor, such as ketamine and memantine.
Propriétés
IUPAC Name |
3-cyclopentyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-16-10-8-13(9-11-16)15-14(17)7-6-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRQMPOZEVIUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(1-methylpiperidin-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)
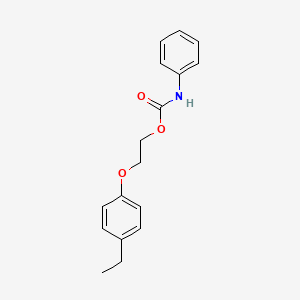
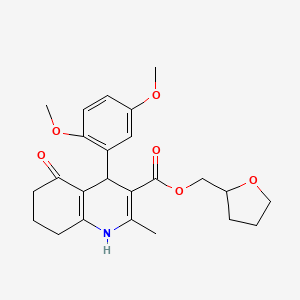
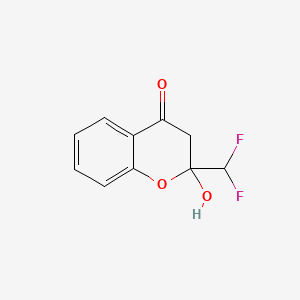
![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
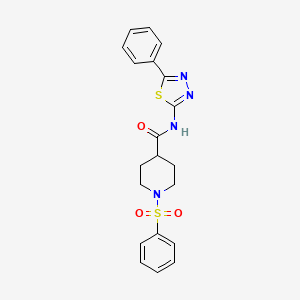
![3-[(2-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5236893.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5236900.png)
![5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5236901.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)
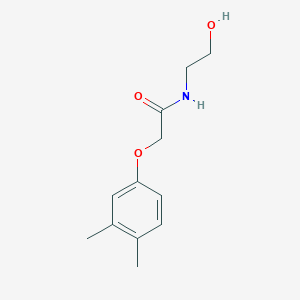
![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)